Cas no 2229079-64-3 (5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine)
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine
- EN300-1760951
- 2229079-64-3
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- Inchi: 1S/C10H10N4O3/c1-17-9-4-6(2-3-8(9)14(15)16)7-5-12-10(11)13-7/h2-5H,1H3,(H3,11,12,13)
- InChI Key: AHKJJWHPXIEYDI-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)C1=CN=C(N)N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 234.07529019g/mol
- Monoisotopic Mass: 234.07529019g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 110Ų
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760951-0.05g |
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine |
2229079-64-3 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1760951-0.1g |
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine |
2229079-64-3 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1760951-0.25g |
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine |
2229079-64-3 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1760951-0.5g |
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine |
2229079-64-3 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1760951-1.0g |
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine |
2229079-64-3 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1760951-2.5g |
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine |
2229079-64-3 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1760951-5.0g |
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine |
2229079-64-3 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1760951-10.0g |
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine |
2229079-64-3 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1760951-1g |
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine |
2229079-64-3 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1760951-5g |
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine |
2229079-64-3 | 5g |
$3396.0 | 2023-09-20 |
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine
Research Brief on 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine (CAS: 2229079-64-3): Recent Advances and Applications
The compound 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine (CAS: 2229079-64-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the role of 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, particularly targeting tyrosine kinases implicated in cancer progression. The compound's nitro and methoxy functional groups contribute to its reactivity, enabling diverse chemical modifications.
In terms of biological activity, preliminary in vitro assays have shown that derivatives of 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine exhibit moderate inhibitory effects on inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in the treatment of chronic inflammatory diseases. However, further optimization of the compound's pharmacokinetic properties is required to enhance its bioavailability and reduce off-target effects.
Another area of interest is the compound's potential as a scaffold for antimicrobial agents. A recent patent application (WO2023051234) describes its incorporation into novel imidazole-based antibiotics effective against multidrug-resistant bacterial strains. The presence of the nitro group appears to enhance membrane permeability, a critical factor in overcoming bacterial resistance mechanisms.
From a synthetic chemistry perspective, advances in green chemistry approaches have been applied to the production of 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine. A 2024 study in Green Chemistry reported a solvent-free mechanochemical synthesis route that improves yield (up to 78%) while reducing environmental impact compared to traditional methods. This development addresses growing concerns about sustainable pharmaceutical manufacturing.
Looking forward, computational studies using molecular docking and QSAR models are being employed to predict additional therapeutic targets for this compound class. Early results suggest potential interactions with epigenetic regulators, opening new avenues for research in oncology and neurodegenerative diseases. However, these predictions require experimental validation through comprehensive biological testing.
In conclusion, 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine represents a versatile chemical entity with multiple potential applications in drug discovery. While current research is promising, further studies are needed to fully elucidate its mechanism of action and optimize its therapeutic potential. The compound's unique chemical properties and recent synthetic advances position it as an important focus area for future medicinal chemistry research.
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